N-Carboxybenzyl Valbenazine
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Overview
Description
N-Carboxybenzyl Valbenazine is a derivative of valbenazine, a compound known for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary movements, often resulting from long-term use of antipsychotic medications .
Preparation Methods
The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting with the preparation of valbenazine. Valbenazine itself is synthesized through a series of chemical reactions, including the esterification of valine with a benzoquinolizidine derivative . The N-Carboxybenzyl derivative is then prepared by introducing a carboxybenzyl group to the valbenazine molecule. This process typically involves the use of protecting groups and specific reaction conditions to ensure the selective modification of the molecule .
Chemical Reactions Analysis
N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-Carboxybenzyl Valbenazine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Carboxybenzyl Valbenazine is similar to that of valbenazine. It acts by inhibiting VMAT2, a transporter responsible for the uptake of monoamines (such as dopamine) into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of dopamine into the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity .
Comparison with Similar Compounds
N-Carboxybenzyl Valbenazine can be compared with other VMAT2 inhibitors such as:
Tetrabenazine: An older VMAT2 inhibitor used for the treatment of chorea associated with Huntington’s disease.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Compared to these compounds, this compound offers unique advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C32H44N2O6 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O6/c1-20(2)14-24-18-34-13-12-23-15-28(37-5)29(38-6)16-25(23)26(34)17-27(24)40-31(35)30(21(3)4)33-32(36)39-19-22-10-8-7-9-11-22/h7-11,15-16,20-21,24,26-27,30H,12-14,17-19H2,1-6H3,(H,33,36)/t24-,26-,27-,30+/m1/s1 |
InChI Key |
OHTGPAMRDCCCFJ-KLCYUCRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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